molecular formula C10H10N2O B081591 5-ethyl-3-phenyl-1,2,4-oxadiazole CAS No. 10364-68-8

5-ethyl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B081591
CAS No.: 10364-68-8
M. Wt: 174.2 g/mol
InChI Key: IWXUZMIVJPIVFM-UHFFFAOYSA-N
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Description

5-ethyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can yield 1,2,4-oxadiazoles in good yields .

Industrial Production Methods

Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or interfere with the function of cellular components. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

10364-68-8

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

5-ethyl-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

IWXUZMIVJPIVFM-UHFFFAOYSA-N

SMILES

CCC1=NC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2

Key on ui other cas no.

10364-68-8

Origin of Product

United States

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